REACTION_CXSMILES
|
I[C:2]1[N:3]=[CH:4][N:5](S(N(C)C)(=O)=O)[CH:6]=1.C([Mg]Br)C.[CH3:17][O:18][C:19]1[C:26]([N+:27]([O-:29])=[O:28])=[CH:25][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=1>ClCCl>[CH2:19]([OH:18])[CH3:20].[NH3:3].[NH:5]1[CH:6]=[C:2]([CH:23]([C:22]2[CH:21]=[CH:20][C:19]([O:18][CH3:17])=[C:26]([N+:27]([O-:29])=[O:28])[CH:25]=2)[OH:24])[N:3]=[CH:4]1 |f:4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
IC=1N=CN(C1)S(=O)(=O)N(C)C
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
stored at 0° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
treated with 1M HCl(100 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with 3:1 dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel with 10%
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)O.N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC(=C1)C(O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |